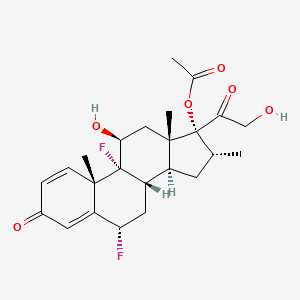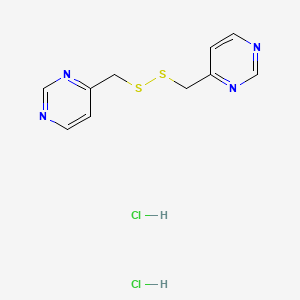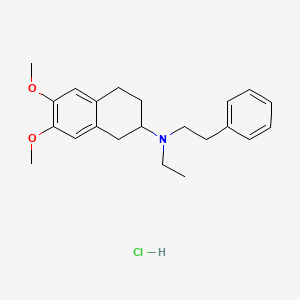
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is a synthetic organic compound. It belongs to the class of naphthalenamines, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with various functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of cyclization reactions.
Substitution Reactions: Introduction of methoxy groups at the 6 and 7 positions can be achieved through electrophilic aromatic substitution.
Amine Alkylation: The N-ethyl and N-(2-phenylethyl) groups are introduced via alkylation reactions using appropriate alkyl halides.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenamine: Lacks the N-ethyl and N-(2-phenylethyl) groups.
6,7-Dimethoxy-2-naphthalenamine: Lacks the tetrahydro and N-ethyl groups.
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
| 116680-70-7 | |
Molekularformel |
C22H30ClNO2 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
N-ethyl-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(13-12-17-8-6-5-7-9-17)20-11-10-18-15-21(24-2)22(25-3)16-19(18)14-20;/h5-9,15-16,20H,4,10-14H2,1-3H3;1H |
InChI-Schlüssel |
NGVGPPYUNXCTGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC1=CC=CC=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



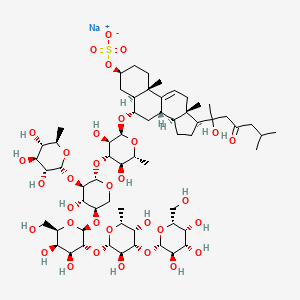

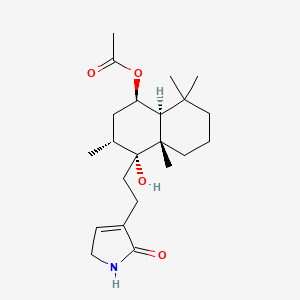
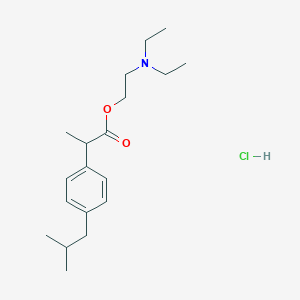

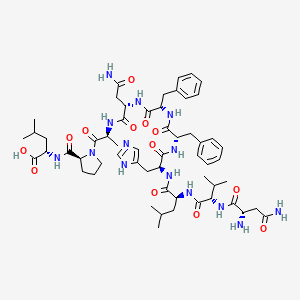

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)

